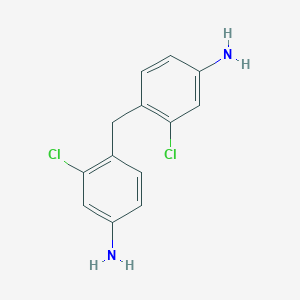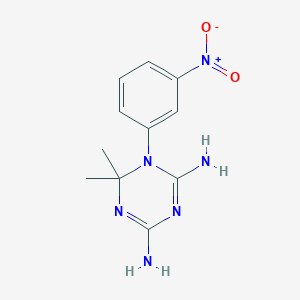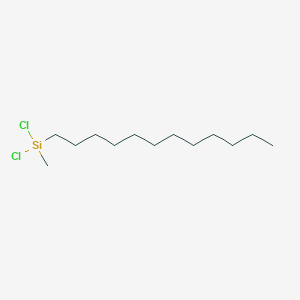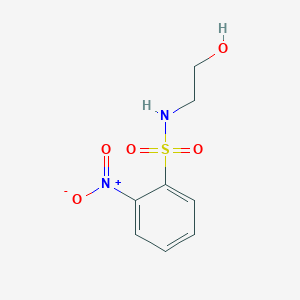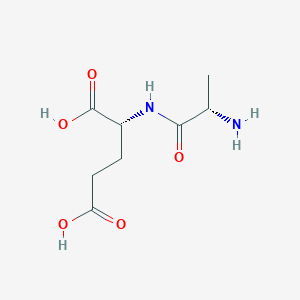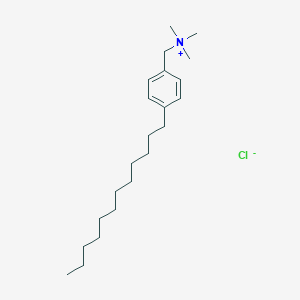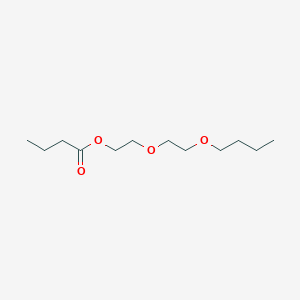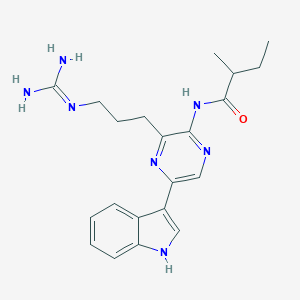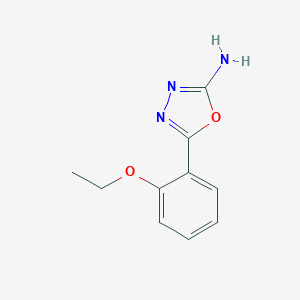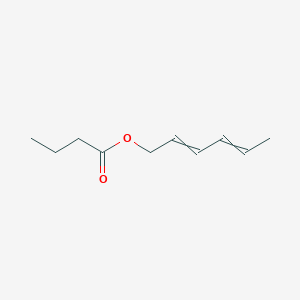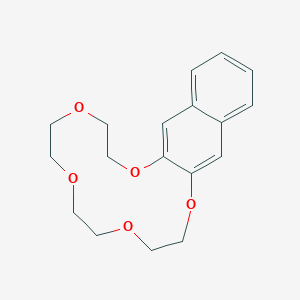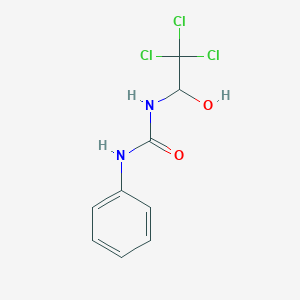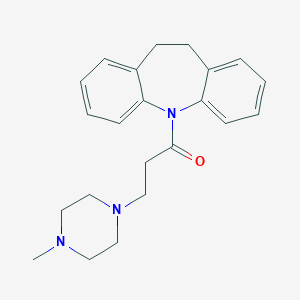
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- is not fully understood, but it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of anxiety and mood disorders. It has also been shown to interact with serotonin and dopamine receptors, which are implicated in the pathophysiology of depression.
Efectos Bioquímicos Y Fisiológicos
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of neuronal excitability, and the enhancement of neuroplasticity. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- in lab experiments is its high potency and selectivity for its target receptors. However, its lipophilic nature and poor solubility in water can pose challenges in terms of formulation and administration. Additionally, its effects may vary depending on the dose and route of administration, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the research on 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)-. One area of interest is the development of more efficient synthesis methods and formulations that can improve its pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of its potential applications in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential biomarkers for its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- involves several steps, including the condensation of 4-methylpiperazine with ethyl 3-benzoylpropionate, followed by cyclization and reduction. The final product is obtained as a white crystalline powder.
Aplicaciones Científicas De Investigación
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and several studies have investigated its efficacy in human clinical trials.
Propiedades
Número CAS |
18300-61-3 |
|---|---|
Nombre del producto |
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- |
Fórmula molecular |
C22H27N3O |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-(4-methylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C22H27N3O/c1-23-14-16-24(17-15-23)13-12-22(26)25-20-8-4-2-6-18(20)10-11-19-7-3-5-9-21(19)25/h2-9H,10-17H2,1H3 |
Clave InChI |
PHAWJPRNHRDNFR-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
SMILES canónico |
CN1CCN(CC1)CCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Otros números CAS |
18300-61-3 |
Sinónimos |
10,11-Dihydro-5-[3-(4-methyl-1-piperazinyl)-1-oxopropyl]-5H-dibenz[b,f]azepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



